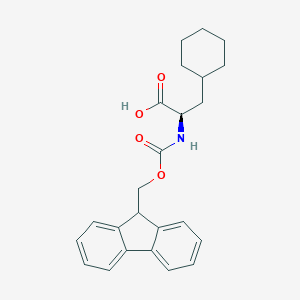

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJAUEZBPWTKIV-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148502 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-25-7 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Cha-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-cyclohexylalanine (Fmoc-Cha-OH), a non-proteinogenic amino acid derivative widely utilized in peptide synthesis. Its unique structural and physicochemical properties make it a valuable building block for enhancing the therapeutic potential of peptides. The incorporation of the bulky and hydrophobic cyclohexylalanine residue can significantly influence the pharmacological characteristics of a peptide, often leading to increased metabolic stability, improved receptor affinity, and modulated conformation.

Core Physicochemical Properties

Fmoc-Cha-OH is a white to off-white crystalline powder. Its key properties are summarized below, providing essential information for its handling, storage, and application in synthetic protocols.

General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-cyclohexylpropanoic acid | [1] |

| Synonyms | Fmoc-L-cyclohexylalanine, N-α-Fmoc-β-cyclohexyl-L-alanine | [1] |

| CAS Number | 135673-97-1 | [1] |

| Molecular Formula | C₂₄H₂₇NO₄ | [1] |

| Molecular Weight | 393.48 g/mol | [1] |

| Appearance | White to slight yellow to beige powder | [1] |

Physical and Analytical Properties

| Property | Value | Reference(s) |

| Melting Point | 125-130 °C | [1] |

| Solubility | Clearly soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | [2] |

| Purity (HPLC) | ≥98.0% | [1] |

| Enantiomeric Purity | ≥99.5% | [1] |

| Storage Temperature | 2-30°C | [1] |

Chemical Structure and Identifiers

The structure of Fmoc-Cha-OH, featuring the Fmoc protecting group attached to the alpha-amino group of L-cyclohexylalanine, is fundamental to its function in peptide synthesis.

| Identifier Type | Identifier |

| SMILES | C1CCC(CC1)C--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| InChI | InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |

| InChIKey | HIJAUEZBPWTKIV-QFIPXVFZSA-N |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of Fmoc-Cha-OH are provided below. These protocols are intended as general guidelines and may require optimization for specific applications.

Synthesis of Fmoc-Cha-OH

This protocol describes a representative procedure for the synthesis of Fmoc-Cha-OH from L-cyclohexylalanine.

-

Dissolution: Dissolve L-cyclohexylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the Fmoc-Cha-OH product to precipitate.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Determination of Physicochemical Properties

1. Melting Point Determination (Capillary Method) [3]

-

Sample Preparation: Place a small amount of finely powdered, dry Fmoc-Cha-OH into a capillary tube, sealed at one end. Pack the sample to a height of 2-3 mm by gently tapping the tube.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (125-130°C).

-

Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2.

2. Purity Determination by Reverse-Phase HPLC (RP-HPLC) [4]

This method is used to assess the chemical purity of Fmoc-Cha-OH.

-

Sample Preparation: Prepare a stock solution of Fmoc-Cha-OH by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 30% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm or 301 nm.

-

-

Analysis: Inject the sample onto the HPLC system. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram.

3. Enantiomeric Purity by Chiral HPLC [5][6]

This protocol is for determining the proportion of the L-enantiomer relative to the D-enantiomer.

-

Sample Preparation: Dissolve Fmoc-Cha-OH in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1, 250 x 4.6 mm).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with additives like triethylamine (TEA) and formic acid (FA) to improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 265 nm.

-

-

Analysis: Inject the sample. The enantiomeric purity is determined by comparing the peak area of the L-enantiomer to the total peak area of both L- and D-enantiomers.

4. Solubility Determination (Shake-Flask Method) [7][8]

This method determines the equilibrium solubility of Fmoc-Cha-OH in a given solvent.

-

Preparation of Saturated Solution: Add an excess amount of Fmoc-Cha-OH to a vial containing a known volume of the solvent (e.g., DMF).

-

Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Clarification: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Preparation for HPLC: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by RP-HPLC as described in the purity determination protocol, using a calibration curve generated from standard solutions of known concentrations.

-

Calculation: Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cha-OH is a standard building block for introducing cyclohexylalanine residues into peptides via Fmoc-based SPPS.[2] The bulky cyclohexyl side chain can present steric hindrance, potentially leading to lower coupling efficiency. Therefore, optimized protocols are recommended.

Standard Fmoc-SPPS Protocol for Incorporating Fmoc-Cha-OH

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 3-5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-Cha-OH:

-

In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents) and a potent coupling reagent such as HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated Fmoc-Cha-OH solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours, or even overnight, is recommended.

-

-

Monitoring Coupling Completion (Kaiser Test): [9][10]

-

After the coupling reaction, wash a small sample of resin beads thoroughly with DMF.

-

Add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol) to the beads.

-

Heat at 100-110°C for 5 minutes.

-

A negative test (yellow/colorless beads and solution) indicates complete coupling. A positive test (intense blue beads/solution) indicates incomplete coupling, and a recoupling step is necessary.

-

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Conclusion

Fmoc-Cha-OH is an essential building block in modern peptide chemistry, providing a strategic tool to enhance the drug-like properties of synthetic peptides. A thorough understanding of its physicochemical properties and the application of optimized synthetic and analytical protocols are crucial for its successful incorporation and for achieving high-purity target peptides. The data and methodologies presented in this guide offer a solid foundation for researchers to effectively utilize Fmoc-Cha-OH in their drug discovery and development programs.

References

- 1. Fmoc-Cha-OH Novabiochem 135673-97-1 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

synthesis and purification of Fmoc-L-cyclohexylalanine

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-cyclohexylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-cyclohexylalanine (Fmoc-L-Cha-OH) is a non-proteinogenic amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). The incorporation of the bulky and hydrophobic cyclohexylalanine residue into peptides can enhance their metabolic stability, binding affinity, and overall therapeutic potential by introducing conformational constraints and increasing hydrophobic interactions. This guide provides a comprehensive overview of the , offering detailed experimental protocols and quantitative data to support researchers in the production of this valuable building block.

Synthesis of Fmoc-L-cyclohexylalanine

The synthesis of Fmoc-L-cyclohexylalanine is typically achieved through the reaction of L-cyclohexylalanine with an N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) reagent. Fmoc-OSu is a preferred reagent for introducing the Fmoc protecting group due to its high reactivity and the ease of removal of the N-hydroxysuccinimide byproduct.[1] The reaction proceeds via nucleophilic attack of the amino group of L-cyclohexylalanine on the carbonyl carbon of the succinimide ester of Fmoc-OSu, forming a stable carbamate linkage under mild basic conditions.[1]

Experimental Protocol: Synthesis via Fmoc-OSu

This protocol describes a general method for the N-terminal Fmoc protection of L-cyclohexylalanine.

Materials:

-

L-Cyclohexylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

10% aqueous sodium carbonate solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-cyclohexylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[2]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).[2]

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[2]

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-L-cyclohexylalanine should form.[2]

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.[2]

-

Drying: Dry the crude product under vacuum to a constant weight.[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Fmoc-L-cyclohexylalanine.

Purification of Fmoc-L-cyclohexylalanine

Purification of the crude Fmoc-L-cyclohexylalanine is critical to remove unreacted starting materials, byproducts, and any dipeptide impurities that may have formed. The most common and effective method for purifying Fmoc-amino acids is recrystallization.

Experimental Protocol: Purification by Recrystallization

This protocol is based on general procedures for the purification of Fmoc-amino acids.[2][3]

Materials:

-

Crude Fmoc-L-cyclohexylalanine

-

Toluene (or a mixture of ethanol/water)

-

Heating mantle with stirrer

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Dissolution: Place the crude Fmoc-L-cyclohexylalanine in a flask and add a minimal amount of toluene.[3]

-

Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[2][3]

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals of the purified product should begin to form. For maximum yield, subsequently place the flask in a refrigerator or an ice bath (0-4°C) for several hours.[2]

-

Isolation: Collect the purified crystals by vacuum filtration.[2]

-

Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.[2]

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[3]

Purification Workflow Diagram

Caption: Workflow for the purification of Fmoc-L-cyclohexylalanine.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Fmoc-amino acids.

Table 1: Synthesis and Purification Data

| Parameter | Value/Range | Reference(s) |

| Synthesis | ||

| Equivalents of Fmoc-OSu | 1.0 - 1.2 | [4] |

| Reaction Time | 12 - 73 hours | [4] |

| Typical Crude Yield | >90% | [5] |

| Purification | ||

| Recrystallization Solvent | Toluene or Ethanol/Water | [3][6] |

| Typical Purified Yield | 74 - 98% | [3] |

| Final Purity (HPLC) | ≥99.0% | [4][6] |

Table 2: Quality Control Specifications

| Parameter | Method | Typical Specification | Purpose | Reference(s) |

| Chemical Purity | Reversed-Phase HPLC | ≥99.0% | Quantifies the main compound relative to synthesis-related impurities. | [2] |

| Enantiomeric Purity | Chiral HPLC | ≥99.5% ee | Ensures the absence of the D-enantiomer. | [7] |

| Identity Confirmation | Mass Spectrometry (MS) | Matches theoretical mass | Confirms the molecular weight of the compound. | [2] |

| Structural Confirmation | ¹H NMR | Matches expected spectrum | Confirms the chemical structure. | [2] |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the synthesis, purification, and quality control steps for producing high-purity Fmoc-L-cyclohexylalanine for use in peptide synthesis.

Caption: Relationship between synthesis, purification, and quality control.

Conclusion

The can be reliably achieved through well-established procedures. The Fmoc protection of L-cyclohexylalanine using Fmoc-OSu followed by a meticulous recrystallization process consistently yields a high-purity product suitable for demanding applications in solid-phase peptide synthesis. Adherence to detailed protocols and rigorous quality control are paramount to ensure the successful incorporation of this valuable non-proteinogenic amino acid into complex peptide structures for therapeutic and research purposes.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. ajpamc.com [ajpamc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Fmoc-L-cyclohexylalanine

Fmoc-L-cyclohexylalanine is a pivotal amino acid derivative utilized extensively in peptide synthesis and drug discovery.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). The incorporation of the bulky cyclohexyl side chain offers a strategic advantage in designing peptides with enhanced metabolic stability and improved pharmacokinetic profiles.[2]

Chemical Structure and Formula

Fmoc-L-cyclohexylalanine, also known as Fmoc-L-Cha-OH, is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen of L-cyclohexylalanine.[1][3] The L-cyclohexylalanine moiety is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group.

Chemical Formula: C₂₄H₂₇NO₄[1][3][4][5][6]

Synonyms: Fmoc-L-Cha-OH, Fmoc-3-cyclohexyl-L-alanine, (S)-N-Fmoc-amino-2-cyclohexyl-propanoic acid[1][3]

Caption: Chemical structure of Fmoc-L-cyclohexylalanine.

Physicochemical Properties

The properties of Fmoc-L-cyclohexylalanine make it a valuable building block in peptide synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₇NO₄ | [1][3][4][5][6] |

| Molecular Weight | 393.47 g/mol | [1][3][4] |

| Melting Point | 125-132 °C | [1][5] |

| Appearance | White to off-white solid/powder | [7] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -24.0 ± 2° (c=1, DMF) | [1] |

| Storage Temperature | 2-8 °C | [1][5][7] |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-L-cyclohexylalanine. This method is fundamental to the creation of custom peptides for research and therapeutic development.[2][8][9][10]

Materials and Reagents:

-

Rink Amide resin[2]

-

Fmoc-L-cyclohexylalanine (Fmoc-L-Cha-OH)[2]

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade[2]

-

Dichloromethane (DCM), peptide synthesis grade[2]

-

20% Piperidine in DMF[2]

-

N,N'-Diisopropylethylamine (DIPEA)[2]

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[2]

-

Trifluoroacetic acid (TFA)[2]

-

Triisopropylsilane (TIS)[2]

-

HPLC grade water

-

Cold diethyl ether[2]

-

Solid-phase synthesis vessel

-

Shaker/rocker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for a minimum of 30 minutes in a synthesis vessel with gentle agitation.[2]

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

-

Repeat the treatment for an additional 15-20 minutes.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine.[2]

-

-

Amino Acid Coupling (Incorporation of Fmoc-L-cyclohexylalanine):

-

In a separate vial, dissolve 3-4 equivalents of Fmoc-L-cyclohexylalanine and HBTU in DMF.

-

Activate the amino acid by adding 6-8 equivalents of DIPEA to the solution.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated Fmoc-L-Cha-OH solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test; a negative result (yellow beads) indicates completion.[2]

-

-

Washing: After complete coupling, drain the solution and wash the resin with DMF and then with DCM.[2]

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.[2]

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. fmoc-3-cyclohexyl-l-alanine suppliers USA [americanchemicalsuppliers.com]

- 4. Fmoc-D-cyclohexylalanine | C24H27NO4 | CID 22844862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. peptide.com [peptide.com]

- 7. chembk.com [chembk.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Fmoc-Cha-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this hydrophobic amino acid derivative in various organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity peptide products, and developing robust manufacturing processes. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a typical workflow for SPPS.

Core Concepts: The Importance of Solubility in Peptide Synthesis

The successful incorporation of amino acids in SPPS is fundamentally dependent on their solubility in the reaction solvent. Inadequate solubility of an Fmoc-protected amino acid can lead to several critical issues:

-

Incomplete Coupling Reactions: If the Fmoc-amino acid is not fully dissolved, its availability to react with the free N-terminus of the growing peptide chain is limited, resulting in deletion sequences and truncated peptides.

-

Poor Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, potentially leading to lower yields and the formation of side products.

-

Aggregation: Hydrophobic Fmoc-amino acids, such as Fmoc-Cha-OH, have a tendency to aggregate in solution, which can further reduce their effective concentration and hinder reactivity.

The choice of solvent is therefore a critical parameter in SPPS, directly impacting the purity and yield of the final peptide.

Quantitative and Qualitative Solubility of Fmoc-Cha-OH

The following table summarizes the known quantitative and qualitative solubility of Fmoc-Cha-OH in common organic solvents used in peptide synthesis. It is important to note that solubility can be influenced by factors such as solvent grade, water content, and temperature.

| Solvent | Chemical Name | Abbreviation | Quantitative Solubility | Molar Concentration (approx.) | Notes |

| Dimethylformamide | N,N-Dimethylformamide | DMF | ~196.74 mg/mL | ~0.5 M | Calculated from the observation that 1 mmole is "clearly soluble" in 2 mL of DMF. |

| Dimethyl Sulfoxide | Dimethyl Sulfoxide | DMSO | 100 mg/mL[1] | ~0.25 M | Ultrasonic assistance may be required to achieve full dissolution.[1] |

| N-Methyl-2-pyrrolidone | N-Methyl-2-pyrrolidone | NMP | Good to Excellent (Qualitative) | Not Determined | NMP is a highly effective solvent for Fmoc-amino acids and is often used as a substitute for DMF.[][3] |

| Dichloromethane | Dichloromethane | DCM | Limited (Qualitative) | Not Determined | DCM is generally a poor solvent for free Fmoc-amino acids and is more commonly used for washing steps in SPPS.[4] |

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, it is recommended to determine the solubility empirically. The following protocol outlines a robust method for determining the solubility of Fmoc-Cha-OH in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Fmoc-Cha-OH (high purity)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Cha-OH to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Sample Preparation for HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the Fmoc-Cha-OH. For example, 30-90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

-

Quantification:

-

Prepare a series of standard solutions of Fmoc-Cha-OH of known concentrations in the same solvent used for dilution.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Fmoc-Cha-OH.

Caption: Workflow for Determining the Solubility of Fmoc-Cha-OH.

Conclusion

The solubility of Fmoc-Cha-OH is a critical parameter for its successful application in solid-phase peptide synthesis. While highly soluble in DMSO and DMF, its solubility in other solvents like NMP is qualitatively described as good, and it is limited in DCM. For applications requiring precise control over the synthesis process, the experimental determination of solubility is highly recommended. The provided protocol offers a robust and reliable method for this purpose, enabling researchers to optimize their synthetic strategies and achieve high-quality peptide products.

References

A Technical Guide to High-Purity Fmoc-L-cyclohexylalanine for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-cyclohexylalanine (Fmoc-L-cyclohexylalanine), a critical building block in solid-phase peptide synthesis (SPPS). This document details the physicochemical properties, commercial supplier specifications, and essential experimental protocols for the quality control and application of this sterically hindered amino acid derivative.

Introduction

Fmoc-L-cyclohexylalanine is a non-proteinogenic amino acid derivative widely used in the synthesis of therapeutic peptides and other complex organic molecules. The incorporation of the bulky cyclohexylalanine residue can significantly enhance the metabolic stability of peptides by providing steric hindrance against enzymatic degradation. Furthermore, its hydrophobic nature can contribute to improved binding affinity and pharmacokinetic profiles of peptide drug candidates. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

Physicochemical Properties

Fmoc-L-cyclohexylalanine is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 135673-97-1 | [1][2][3] |

| Molecular Formula | C₂₄H₂₇NO₄ | [1][3] |

| Molecular Weight | 393.48 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | 125-132 °C | [1][2][3] |

| Storage Temperature | 2-8°C or 2-30°C | [1][2][3] |

Commercial Supplier Specifications

The quality and purity of Fmoc-L-cyclohexylalanine are paramount for the successful synthesis of high-purity peptides. Below is a comparative summary of specifications from various commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

| Supplier | Purity (HPLC) | Enantiomeric Purity | Optical Rotation [α]²⁰D |

| Sigma-Aldrich (Novabiochem®) | ≥98.0% (a/a) | ≥99.5% (a/a) | Not specified on general product page |

| Chem-Impex | ≥99% | Not specified on general product page | -24.0 ± 2º (c = 1, DMF) |

| Thermo Fisher Scientific | 99.3% (Lot Specific) | Not specified on general product page | Not specified on general product page |

| BOC Sciences | 99% | Not specified on general product page | Not specified on general product page |

Experimental Protocols

Quality Control: Purity and Enantiomeric Excess Determination by HPLC

High-performance liquid chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of Fmoc-L-cyclohexylalanine.

1. Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method separates the main compound from any synthesis-related impurities.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[4]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common starting point is 30% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV absorbance at 254 nm or 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of Fmoc-L-cyclohexylalanine in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]

2. Enantiomeric Purity Determination by Chiral HPLC

This method is crucial to ensure the absence of the D-enantiomer, which can lead to undesired diastereomeric peptide impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., Lux Cellulose-2).[5]

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or isopropanol) and an acidic additive (e.g., 0.1% TFA) in a non-polar solvent like hexane, or reversed-phase conditions with acetonitrile/water and an acid additive.[5]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Detection: UV at 254 nm or 265 nm.

-

Sample Preparation: Prepare the sample as described for RP-HPLC. A racemic standard of Fmoc-DL-cyclohexylalanine is recommended to establish the retention times of both enantiomers.

Application in Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The sterically hindered nature of the cyclohexyl side chain requires optimized coupling conditions to ensure efficient incorporation into the growing peptide chain.

Materials and Reagents:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-L-cyclohexylalanine

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol for a single coupling cycle:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.[6]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF.[6]

-

Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-L-cyclohexylalanine and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF. Add 6-8 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.[6]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. Due to the steric hindrance of Fmoc-L-cyclohexylalanine, a longer coupling time or a double coupling (repeating the activation and coupling steps) may be necessary.[6]

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by preparative RP-HPLC.

-

Analysis: Confirm the identity of the final peptide by mass spectrometry.

Visualizations

References

An In-depth Technical Guide to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid, a key building block in peptide synthesis and drug discovery.

Compound Identification and Properties

This compound, commonly known as Fmoc-Cha-OH or Fmoc-β-cyclohexyl-L-alanine, is an unnatural amino acid derivative.[1] Its defining feature is a cyclohexyl side chain, which imparts unique hydrophobic and steric properties.[1][2] These characteristics are instrumental in the design of novel peptides and peptidomimetics with enhanced biological activity and stability.[2] The IUPAC name for this compound is (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 144701-25-7 | |

| Molecular Formula | C₂₄H₂₇NO₄ | [3] |

| Molecular Weight | 393.48 g/mol | |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥98.0% | [2] |

| Melting Point | 125-130 °C | [2] |

| Boiling Point | 610.5°C at 760 mmHg | |

| Storage Temperature | 2-30°C | [2] |

Applications in Research and Drug Development

Fmoc-Cha-OH is a crucial component in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).[4][5] Its unique structure is valuable for several applications:

-

Enhanced Receptor Binding and Selectivity : The bulky cyclohexyl side chain can create conformationally constrained peptide structures, which can lead to improved binding affinities and selectivity for specific biological targets.[1][4]

-

Increased Metabolic Stability : The incorporation of this non-natural amino acid can enhance the resistance of peptides to enzymatic degradation, thereby improving their pharmacokinetic profiles.[6]

-

Peptidomimetics and Cyclic Peptides : It is frequently used in the synthesis of cyclic peptides and peptidomimetics, which are important in drug discovery for creating more potent and selective therapeutic agents.[1][4]

-

Neuroscience Research : This compound is utilized in studies of neuropeptides, contributing to the understanding of neurological functions and the development of potential treatments for neurodegenerative diseases.[4][5]

-

Hydrophobic Core : The cyclohexyl group can serve as a key hydrophobic element for binding to target proteins in the design of peptidomimetics and small molecules.[6]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cha-OH

The use of Fmoc-Cha-OH in Fmoc-based SPPS presents a challenge due to the steric hindrance from its bulky cyclohexyl side chain.[2] This can lead to incomplete coupling reactions, resulting in lower yields and deletion sequences in the final peptide.[2] Therefore, optimizing the coupling protocol is critical for successful incorporation.[2]

General Workflow for Fmoc-SPPS

A typical cycle in Fmoc-SPPS involves the deprotection of the Fmoc group and the subsequent coupling of the next Fmoc-protected amino acid.

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.[2]

Recommended Coupling Reagents

For sterically hindered amino acids like Fmoc-Cha-OH, potent activating reagents are recommended to ensure high coupling efficiency.[2]

Table 2: Recommended Coupling Reagents for Fmoc-Cha-OH

| Coupling Reagent | Type | Key Advantages |

| HATU/HCTU | Uronium Salt | High coupling efficiency, recommended for sterically hindered amino acids.[2] |

| PyBOP | Phosphonium Salt | Effective for hindered couplings with minimal side reactions.[2] |

| COMU | Uronium Salt | High coupling efficiency, comparable to HATU.[2] |

Factors Influencing Coupling Success

The successful incorporation of Fmoc-Cha-OH depends on several interconnected factors.

Caption: Key factors influencing the outcomes of Fmoc-Cha-OH peptide coupling.[2]

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Cha-OH in SPPS. These may require optimization based on the specific peptide sequence and resin.

Protocol 1: Standard Fmoc Deprotection [7]

-

Resin Swelling : Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Initial Deprotection : Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.

-

Main Deprotection : Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

-

Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Coupling of Fmoc-Cha-OH with HATU/HCTU [2][7]

-

Resin Preparation : Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed.

-

Activation Solution : In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading) and HATU or HCTU (2.9-4.5 equivalents) in DMF.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the activation solution and allow it to pre-activate for 2-5 minutes.

-

Coupling Reaction : Add the pre-activated solution to the deprotected peptide-resin and agitate the mixture at room temperature for 1-4 hours.

-

Monitoring : Monitor the reaction completion using a Kaiser test. A negative (yellow) result indicates complete coupling. If the test is positive (blue/purple), the coupling is incomplete, and a double coupling strategy may be necessary.[2]

-

Washing : After successful coupling, wash the resin thoroughly with DMF.

Protocol 3: Cleavage and Deprotection [7][8]

-

Resin Preparation : Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Cleavage Reaction : Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Peptide Isolation : Centrifuge the mixture to pellet the precipitated peptide and decant the ether.

-

Washing : Wash the peptide pellet with cold diethyl ether two more times.

-

Drying : Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Representative Yields for a Model Cyclic Hexapeptide Containing Cha [8]

| Synthesis Step | Expected Yield (%) |

| Linear Peptide Synthesis (crude) | 70 - 85 |

| On-Resin Cyclization (crude) | 50 - 70 |

| Cleavage and Deprotection (crude) | 80 - 95 |

| Purification (final product) | 20 - 40 |

| Yields are highly sequence-dependent and influenced by the efficiency of each synthetic step.[8] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C24H27NO4 | CID 978327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Fmoc-L-cyclohexylalanine: A Technical Guide for Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH), a non-proteinogenic amino acid derivative crucial for the development of robust and effective peptide-based therapeutics. Its unique structural properties, particularly the bulky and hydrophobic cyclohexyl side chain, are leveraged to enhance the metabolic stability and binding affinity of synthetic peptides.

Physicochemical Properties

Fmoc-L-cyclohexylalanine is a standard building block for introducing cyclohexylalanine residues during Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 393.48 g/mol | [1][2][3] |

| Molecular Formula | C₂₄H₂₇NO₄ | [1][4] |

| CAS Number | 135673-97-1 | [1][4] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 98.0% | [1][3] |

| Melting Point | 125-132 °C | [2][3][4] |

| Optical Rotation | [α]²⁰/D = -24.0 ± 2°, c = 1 in DMF | [4] |

| Storage Conditions | 2-8 °C | [2][4] |

| Synonyms | Fmoc-L-Cha-OH, Fmoc-3-cyclohexyl-L-alanine | [4] |

Applications in Therapeutic Peptide Development

The incorporation of unnatural amino acids is a key strategy to overcome the limitations of therapeutic peptides, such as poor metabolic stability.[1] The cyclohexylalanine (Cha) residue offers significant advantages:

-

Enhanced Metabolic Stability: The primary benefit is a marked increase in resistance to enzymatic degradation by proteases.[1][5] The bulky cyclohexyl side chain provides steric hindrance, protecting the adjacent peptide bonds from cleavage.

-

Improved Receptor Affinity: The hydrophobicity of the cyclohexyl group can facilitate favorable interactions with hydrophobic pockets in target receptors, potentially leading to increased binding affinity and selectivity.[5]

-

Conformational Constraint: The unique structure aids in creating conformationally constrained peptides, which can improve binding affinities and biological activity.[4]

Fmoc-Cha-OH is therefore instrumental in the development of potent peptide therapeutics, including apelin receptor agonists and inhibitors of protein-protein interactions.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-Cha-OH follows the standard Fmoc-SPPS workflow.[1] This process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6]

Materials

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[7]

-

Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) and other required Fmoc-protected amino acids

-

Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF[8]

-

Coupling reagents: e.g., HCTU, HBTU/HOBt, or DCC/HOBt[9]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[1]

-

Cold diethyl ether

Resin Preparation

-

Place the desired amount of resin in a suitable SPPS reaction vessel.[8]

-

Add DCM to swell the resin for 15-30 minutes with gentle agitation.[8][9]

-

Drain the DCM and wash the resin thoroughly with DMF (3-5 times) to prepare it for synthesis.[8]

Fmoc-SPPS Cycle (Deprotection & Coupling)

This cycle is repeated for each amino acid, including Fmoc-Cha-OH, to elongate the peptide chain.

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-Cha-OH (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling reagent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).[8]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Reaction completion can be monitored using a qualitative method like the Kaiser test.[9]

-

Once the reaction is complete, drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection cycle.

-

Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the completed peptide-resin with DCM (3 times) and dry it under vacuum.[1]

-

Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.[1]

-

Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.[1]

Peptide Precipitation and Purification

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove scavengers.[9]

-

Dry the resulting crude peptide under vacuum.

-

The final peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-L-cyclohexylalanine is a powerful and versatile building block for medicinal chemists and peptide scientists.[1] Its incorporation into peptide sequences via standard Fmoc-SPPS protocols is a straightforward and highly effective strategy to confer resistance to enzymatic degradation, enhance receptor binding, and improve the overall pharmacokinetic and pharmacodynamic properties of peptide drug candidates.[1] The protocols and data presented herein provide a solid foundation for the successful application of this valuable unnatural amino acid in modern therapeutic peptide discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Fmoc-Cha-OH Novabiochem 135673-97-1 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Synthetic Heart of Modern Peptidomimetics: A Technical Guide to Cyclohexylalanine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylalanine (Cha) is a non-proteinogenic amino acid that has become a cornerstone in the field of medicinal chemistry and drug development. Structurally, it is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. Despite extensive research into natural products, there is no significant evidence to suggest that cyclohexylalanine occurs naturally or is produced via a natural biosynthetic pathway. Its importance is rooted in its synthetic applications as a building block for peptides and peptidomimetics. The incorporation of this unnatural amino acid into peptide sequences imparts desirable pharmacological properties, most notably enhanced metabolic stability and increased lipophilicity, leading to therapeutics with improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and profound significance of cyclohexylalanine in the design and development of novel therapeutics.

Chemical Properties of Cyclohexylalanine

N-cyclohexyl-DL-alanine is a racemic mixture of its D- and L-enantiomers, typically appearing as a white to off-white crystalline powder.[2] Its key chemical and physical properties are summarized below for easy reference.

| Property | Value |

| IUPAC Name | 2-amino-3-cyclohexylpropanoic acid[2][3] |

| Synonyms | 3-Cyclohexyl-DL-alanine, DL-Cyclohexylalanine, (±)-2-Amino-3-cyclohexylpropionic acid[2][3] |

| CAS Number | 4441-50-3[2][3] |

| Molecular Formula | C₉H₁₇NO₂[2][3] |

| Molecular Weight | 171.24 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[2] |

| Solubility | Soluble in water[2] |

Synthesis of Cyclohexylalanine

While several synthetic routes exist, a classic and effective method for preparing DL-cyclohexylalanine is through the catalytic hydrogenation of phenylalanine, which reduces the aromatic ring.

Experimental Protocol: Synthesis of DL-β-Cyclohexylalanine

This protocol outlines the synthesis of DL-β-cyclohexylalanine via the reduction of L-phenylalanine.[4]

Materials:

-

L-Phenylalanine

-

Deionized water

-

Isopropanol

-

37% Hydrochloric acid

-

Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)

-

50% Sodium hydroxide solution

-

Nitrogen gas

-

Hydrogen gas

-

Hydrogenation autoclave

Procedure:

-

Preparation of Reaction Mixture: Dissolve or suspend 20 g (121 mmol) of L-phenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml (146 mmol) of 37% hydrochloric acid.

-

Catalyst Addition: Add 2 g of the Pt/Rh catalyst to the reaction mixture.

-

Hydrogenation:

-

Transfer the mixture to a hydrogenation autoclave.

-

Purge the autoclave three times with nitrogen gas, then twice with hydrogen gas.

-

Establish a hydrogen pressure of 8-10 bar and heat the system to 50-60°C.

-

Maintain the reaction for approximately 6 to 8 hours until hydrogen uptake is complete.

-

-

Work-up and Isolation:

-

Depressurize the autoclave and purge three times with nitrogen.

-

Filter the hot reaction mixture through a nut filter to remove the catalyst and wash the catalyst with 50 ml of deionized water.

-

Concentrate the filtrate under reduced pressure to remove the isopropanol.

-

Adjust the pH of the remaining aqueous residue to 5-6 using a 50% sodium hydroxide solution.

-

Cool the solution to 0-10°C to precipitate the product.

-

-

Purification:

-

Collect the product by filtration.

-

Wash the collected solid with 50 ml of deionized water.

-

Dry the final product in a vacuum oven at 50-70°C to yield pure DL-β-cyclohexylalanine.[4]

-

Significance in Drug Development

The primary significance of cyclohexylalanine lies in its role as a tool to enhance the therapeutic properties of peptides.[2] The substitution of naturally occurring aromatic amino acids, like phenylalanine, with cyclohexylalanine can dramatically improve a peptide's drug-like characteristics.

-

Increased Metabolic Stability: The cyclohexyl group's saturated aliphatic ring is less susceptible to enzymatic degradation by proteases compared to the phenyl group of phenylalanine. This resistance to cleavage leads to a significantly longer in vivo half-life of the resulting peptide.[2]

-

Enhanced Lipophilicity: The cyclohexyl side chain increases the hydrophobicity (lipophilicity) of the peptide. This can improve its ability to cross cell membranes and interact more effectively with hydrophobic binding pockets within target proteins.[2]

A prime example of its successful application is in the development of metabolically stable analogues of apelin , a peptide involved in regulating cardiovascular function. Native apelin peptides are degraded very rapidly in the body, which limits their therapeutic use.[5] Studies have shown that incorporating L-cyclohexylalanine into apelin analogues can increase their plasma half-life by up to 40-fold compared to the native peptide.[5]

| Peptide | Modification | Plasma Half-life (t₁/₂) | Receptor Affinity (Ki) |

| Native Apelin-13 | - | Very short | High |

| Modified Apelin-13 | L-Cha substitution | Up to 40-fold longer[5] | Maintained or improved |

| Native Somatostatin | - | ~2-3 minutes | High |

| Octreotide | Contains D-Phe | ~90 minutes | High (SSTR2/5) |

| Pasireotide | Contains L-Cha | ~12 hours | High (Broad SSTR profile) |

Experimental Protocols for Biological Evaluation

A hierarchical approach is recommended for the in vitro characterization of peptides containing cyclohexylalanine, progressing from target binding to cellular functional responses.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity of the cyclohexylalanine-containing peptide for its target receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test peptide.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells overexpressing the apelin receptor).

-

A high-affinity radiolabeled ligand for the target receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Test peptide (cyclohexylalanine-containing analogue) at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the metabolic stability of the peptide in a biological matrix.

Objective: To determine the in vitro half-life (t₁/₂) of the test peptide in plasma.

Materials:

-

Fresh plasma (e.g., human or rat).

-

Test peptide (cyclohexylalanine-containing analogue).

-

Protein precipitation agent (e.g., ice-cold acetonitrile).

-

LC-MS/MS system.

Procedure:

-

Incubation: Incubate the test peptide at a known concentration in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Protein Precipitation: At each time point, stop enzymatic degradation by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the in vitro half-life (t₁/₂).

Relevant Signaling Pathways

The biological effects of cyclohexylalanine-containing peptides are realized through their interaction with specific cellular receptors, often G-protein coupled receptors (GPCRs). Understanding these downstream signaling pathways is crucial for characterizing the peptide's mechanism of action.

Apelin Receptor (APJ) Signaling

Apelin analogues containing cyclohexylalanine are potent activators of the APJ receptor, a class A GPCR. Activation initiates signaling cascades that are crucial for cardiovascular homeostasis.

Conclusion

Cyclohexylalanine stands as a testament to the power of synthetic chemistry in advancing drug discovery. While not found in nature, its role as a phenylalanine bioisostere is invaluable. By conferring enhanced metabolic stability and modulating lipophilicity, cyclohexylalanine allows for the transformation of transient endogenous peptides into robust drug candidates with viable pharmacokinetic profiles. The continued application of this unique amino acid building block promises to yield a new generation of potent and durable peptide-based therapeutics for a wide range of diseases.

References

- 1. An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 5. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

Peptides have emerged as highly promising therapeutic agents due to their high selectivity, potency, and low toxicity.[1] They are synthesized from a set of 20 genetically coded proteinogenic amino acids.[2] However, the therapeutic application of native peptides is often hampered by significant limitations, including poor metabolic stability, low oral bioavailability, and a short circulating plasma half-life.[1][3] To overcome these hurdles, researchers have turned to the vast and versatile world of non-proteinogenic amino acids (NPAAs).

NPAAs are amino acids that are not naturally encoded in an organism's genetic code.[1][4] Over 800 naturally occurring and thousands of synthetically designed NPAAs exist, offering a rich toolkit of physicochemical properties that extend far beyond those of their proteinogenic counterparts.[1] The incorporation of NPAAs into peptide sequences is a powerful strategy to fundamentally alter their drug-like properties, enhancing stability, modulating conformation, and improving pharmacokinetic profiles.[3][5][6] This guide provides a comprehensive technical overview of the core principles, applications, and methodologies for utilizing NPAAs in modern peptide design and drug development.

Classification and Physicochemical Properties of Non-Proteinogenic Amino Acids

NPAAs can be broadly categorized based on their structural modifications. These modifications can be made to the amino acid backbone or the side chain, each imparting unique properties to the resulting peptide.[4]

Table 1: Classification of Common Non-Proteinogenic Amino Acids and Their Impact on Peptide Structure.

| NPAA Class | Structural Feature | Key Impact on Peptide Properties | Example(s) |

| D-Amino Acids | Inversion of stereochemistry at the α-carbon (L- to D-enantiomer).[4] | Confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[7][8] Can be used to terminate helical structures.[9] | D-Alanine, D-Phenylalanine |

| α,α-Disubstituted Amino Acids | Replacement of the α-hydrogen with an alkyl group.[4] | Induces significant conformational constraints, often promoting helical structures (α-helices or 3₁₀-helices).[9][10] | α-Aminoisobutyric acid (Aib) |

| N-Alkylated Amino Acids | Alkylation (e.g., methylation) of the backbone amide nitrogen.[5] | Increases resistance to proteolysis. Reduces conformational flexibility and disrupts hydrogen bonding, acting as a breaker of secondary structures like α-helices and β-sheets.[5] | N-methyl-L-alanine (Sarcosine) |

| β-Amino Acids | The amino group is attached to the β-carbon (the third carbon).[4] | Creates a more flexible peptide backbone. Peptides containing β-amino acids (β-peptides) can form novel secondary structures and are resistant to proteases.[8][10] | β-Alanine |

| γ-Amino Acids | The amino group is attached to the γ-carbon (the fourth carbon).[4] | Further expands the range of possible backbone conformations and secondary structures.[10] | γ-Aminobutyric acid (GABA) |

| Side Chain Modifications | Alterations to the R-group, including homologation (e.g., norleucine), cyclization, or functionalization.[4] | Can enhance binding affinity, improve solubility, or introduce novel functionalities for conjugation (e.g., PEGylation, lipidation).[1][11] | Norleucine, Ornithine, Pipecolic acid[5] |

The unique physicochemical properties of NPAAs are central to their utility in peptide design. These properties can be quantified to aid in the rational selection of building blocks for achieving desired therapeutic profiles.

Table 2: Comparative Physicochemical Properties of Selected Non-Proteinogenic Amino Acids.

| Amino Acid | Abbreviation | Type | Molecular Weight ( g/mol ) | Hydrophobicity (LogP) | pKa (Side Chain) |

| γ-Aminobutyric acid | GABA | γ-Amino Acid | 103.12 | -3.15 | ~4.23 (carboxyl), ~10.43 (amino) |

| α-Aminoisobutyric acid | Aib | α,α-Disubstituted | 103.12 | -0.45 | N/A |

| Ornithine | Orn | Side Chain Modified | 132.16 | -2.90 | 10.76 |

| Norleucine | Nle | Side Chain Modified | 131.17 | 1.77 | N/A |

| D-Alanine | D-Ala | D-Amino Acid | 89.09 | -2.99 | N/A |

| β-Alanine | β-Ala | β-Amino Acid | 89.09 | -3.10 | ~3.55 (carboxyl), ~10.24 (amino) |

Strategic Incorporation of NPAAs to Enhance Peptide Therapeutics

The inclusion of NPAAs is a cornerstone of modern peptidomimetic chemistry, providing solutions to the inherent weaknesses of natural peptides.[12]

Enhancing Metabolic Stability

A primary challenge for peptide drugs is their rapid degradation by proteases in the blood and tissues.[8] NPAAs provide steric hindrance or altered conformations that are not recognized by these enzymes.[8]

-

Stereochemical Inversion: Replacing an L-amino acid with its D-enantiomer at a protease cleavage site effectively prevents hydrolysis.[7]

-

Backbone Modification: N-methylation or the use of β-amino acids alters the peptide bond structure, making it resistant to enzymatic attack.[5][8]

-

Conformational Constraint: Incorporating residues like Aib can lock the peptide into a stable conformation that masks protease recognition sites.[10]

Improving Pharmacokinetic Properties

NPAAs can significantly improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, leading to a longer half-life and improved bioavailability.[1][13]

-

Lipidation: Acylating a peptide with a long-chain fatty acid (a form of side-chain modification) promotes binding to serum albumin, which acts as a carrier and reduces renal clearance.[1] This strategy is exemplified by semaglutide, where a C18 diacid is attached to a lysine residue, dramatically extending its half-life.[1]

-

PEGylation: The conjugation of polyethylene glycol (PEG) chains is another common strategy to increase hydrodynamic size, prolonging circulation time and shielding the peptide from proteolysis.[8][14]

-

Glycosylation: Attaching carbohydrate moieties can improve solubility and bioavailability, as demonstrated in glycosylated analogs of somatostatin which showed a tenfold increase in oral activity.[1]

Controlling Conformation and Bioactivity

The biological function of a peptide is intrinsically linked to its three-dimensional structure. NPAAs serve as powerful tools to direct peptide folding into specific, bioactive conformations.[10][15]

-

Helix Induction: α,α-disubstituted amino acids like Aib strongly favor helical conformations, making them invaluable for stabilizing α-helices required for protein-protein interaction interfaces.[9][10]

-

Turn and Hairpin Nucleation: Specific residues and sequences, such as D-Proline followed by another amino acid (D-Pro-Xxx), can be used to nucleate stable β-hairpin structures.[9][10]

-

Reduced Flexibility: By constraining the peptide backbone, NPAAs can reduce the entropic penalty of binding to a receptor, leading to increased potency and selectivity.[5]

Experimental Protocols and Methodologies

The successful synthesis and analysis of peptides containing NPAAs require specialized protocols that account for the unique chemical properties of these building blocks.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

Solid-phase peptide synthesis (SPPS) is the standard method for chemically assembling peptides.[7] The following protocol outlines the manual synthesis of a peptide incorporating an NPAA using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

-

Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-CTC resin.[7][16]

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids.

-

Coupling reagents: HBTU, HATU, or PyBOP.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[17]

-

Deprotection solution: 20% piperidine in DMF.[7]

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Cold diethyl ether.

Protocol:

-

Resin Preparation and Swelling: a. Place the resin (e.g., 0.1 mmol scale) into a reaction vessel.[7] b. Add DMF and agitate for 30-60 minutes to swell the resin beads.[7][17] c. Drain the DMF.

-

Fmoc Deprotection (Nα-Amino Group Deprotection): a. Add 20% piperidine in DMF to the resin.[7] b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-NPAA (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to activate the amino acid. The solution will typically change color. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. Note: For sterically hindered NPAAs, such as Aib, extended coupling times, double coupling, or more potent coupling reagents like HATU may be necessary. e. Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains: a. Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum. b. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[7] c. Agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. d. Filter the resin and collect the TFA solution containing the peptide.

-

Peptide Precipitation and Isolation: a. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[7] b. Centrifuge to pellet the peptide. c. Decant the ether and wash the pellet with cold diethyl ether 2-3 more times. d. Dry the crude peptide pellet under vacuum.[7]

Purification and Characterization

Purification:

-